molecular formula C24H22N2O3 B3001444 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide CAS No. 2034229-38-2

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide

Cat. No. B3001444
CAS RN: 2034229-38-2
M. Wt: 386.451
InChI Key: IGTIHMXNSNAPGU-UHFFFAOYSA-N
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Description

The compound N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide is a complex organic molecule that appears to be related to various synthesized furan and naphthalene derivatives. These types of compounds are often of interest due to their potential pharmacological properties and their use in material science.

Synthesis Analysis

The synthesis of related furan and naphthalene derivatives has been reported in the literature. For instance, a one-pot three-component synthesis method has been described for creating N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides, which shares some structural similarities with the compound . This method involves the use of 2-naphthol, aldehydes, and amides in the presence of DBU as a catalyst, under reflux conditions in ethanol, yielding good results under environmentally friendly and mild conditions. Additionally, the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones has been explored, which involves the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, indicating the versatility of furan derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of furan-containing compounds can be quite complex. For example, a related compound with a nitro furan moiety has been characterized using X-ray powder diffraction (XRPD) and found to have a triclinic crystal structure . Density functional theory (DFT) calculations, along with Hirshfeld surface analysis, have been employed to understand the intermolecular interactions and the solid-state molecular structure . These techniques could similarly be applied to analyze the molecular structure of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide.

Chemical Reactions Analysis

The reactivity of furan and naphthalene derivatives can lead to a variety of chemical reactions. For instance, the reaction of 2-acyl-3-aminonaphtho[2,1-b]furan with activated methylene compounds can yield naphtho[1',2':4,5]furo[3,2-b]pyridine derivatives . Such reactions demonstrate the potential for creating diverse chemical structures by modifying the furan and naphthalene cores, which could be relevant for the synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide are not provided, related compounds exhibit interesting characteristics. For example, the solid-state structure of a nitro furan derivative has been elucidated, providing insights into its physical properties . The chemical properties of such compounds are often influenced by the presence of the furan ring and substituents on the naphthalene moiety, which can affect their reactivity and potential applications in medicinal chemistry and materials science.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques and Crystal Structure Analysis : The synthesis and characterization of compounds closely related to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide have been studied. For instance, the synthesis, characterization, and crystal structure of related compounds like (S)-2-(2-hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl) propanamide have been described, highlighting their crystalline structures and intermolecular hydrogen bonds (Shi‐Wei Wang & Wenrui He, 2011).

  • Chemical Reactions and Derivative Synthesis : Research into the reaction dynamics and synthesis of various derivatives of similar compounds has been conducted. This includes the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, demonstrating the chemical versatility of these compounds (M. Kandinska, I. Kozekov & M. Palamareva, 2006).

Biological and Medicinal Research

  • Antiprotozoal Agents : Compounds with structural similarities to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide have been synthesized and evaluated for their potential as antiprotozoal agents. For example, specific imidazo[1,2-a]pyridines have shown strong DNA affinities and in vitro activity against protozoal infections (M. Ismail et al., 2004).

  • Antibacterial and Antifungal Applications : Derivatives of 2-(6-methoxy-2-naphthyl)propionamide, which is structurally similar to the compound of interest, have shown significant antibacterial and antifungal activities in in vitro studies. This indicates potential applications in combating microbial infections (M. Helal et al., 2013).

Catalysis and Chemical Reactions

  • Catalytic Applications : Research has been conducted on (imino)pyridine ligands related to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide for their use as catalysts in chemical reactions. These studies explore their efficacy in processes like ethylene dimerization (George S. Nyamato, S. Ojwach & M. Akerman, 2015).

  • One-Pot Synthesis Techniques : Research into efficient one-pot synthesis techniques for compounds structurally similar to the subject compound has been conducted, showcasing advancements in chemical synthesis methods (R. Raju et al., 2022).

properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(2-methoxynaphthalen-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-28-23-8-6-18-4-2-3-5-21(18)22(23)7-9-24(27)26-14-17-12-20(15-25-13-17)19-10-11-29-16-19/h2-6,8,10-13,15-16H,7,9,14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTIHMXNSNAPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NCC3=CC(=CN=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(2-methoxynaphthalen-1-yl)propanamide

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